H-Met-gly-gly-OH

Vue d'ensemble

Description

“H-Met-gly-gly-OH” is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay . It can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .

Molecular Structure Analysis

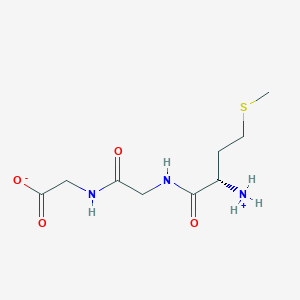

The molecular formula of “H-Met-gly-gly-OH” is C9H17N3O4S . Its molecular weight is 263.32 g/mol . More detailed structural information might be available in specialized databases or scientific literature .Physical And Chemical Properties Analysis

“H-Met-gly-gly-OH” has a molecular weight of 263.32 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 6 . Its Rotatable Bond Count is 8 . Its Exact Mass and Monoisotopic Mass are 263.09397721 g/mol . Its Topological Polar Surface Area is 147 Ų .Applications De Recherche Scientifique

Structural and Spectroscopic Analysis : H-Met-Gly-Gly-OH has been structurally characterized using methods like quantum chemical ab initio calculations, spectroscopy, and chromatography. It's part of a study on hydrogensquarates of glycine-containing tripeptides, which are important for understanding the molecular structure and interactions of these compounds (B. Koleva, T. Kolev, & M. Spiteller, 2006).

Oxidation Pathway Studies : Research on the oxidation pathway of H-Met-Gly-Gly-OH, particularly its interaction with gold(III), contributes to understanding the redox processes in peptides. This is relevant in the context of the toxicity of gold-based drugs used in anti-arthritic and anticancer treatments (Biljana Đ. Glišić et al., 2011).

Analgesic Activity Evidence : Methionine-enkephalin, a pentapeptide that includes H-Met-Gly-Gly-OH, demonstrates analgesic activity in mice, indicating its potential in pain management and neuropharmacology (HEINZ H. BÜSCHER et al., 1976).

Cisplatin Interaction Studies : The peptide H-Met-Gly-Gly-OH interacts with cisplatin, a chemotherapy drug, in various ways including backbone binding, macrochelation, and peptide cleavage. This is significant in understanding the drug's mechanism and potential side effects (M. Hahn, M. Kleine, & W. Sheldrick, 2001).

Enkephalin Hydrolysis Assay : H-Met-Gly-Gly-OH is used in assays to study the hydrolysis of enkephalins, peptides with opioid activity. Understanding enkephalin hydrolysis is crucial for comprehending their physiological role in the nervous system (Z. Vogel & M. Altstein, 1977).

NMR Studies on Conformational Dynamics : Nuclear magnetic resonance studies on H-Met-Gly-Gly-OH provide insights into the conformational dynamics of peptides and their interactions with receptors, which is vital for drug design and understanding molecular signaling (H. Bleich et al., 1976).

Radiation Chemical Studies : Research on the reaction of H-Met-Gly-Gly-OH with HO• radicals in aqueous solution is important for understanding the fundamental aspects of peptide and protein oxidation. This has implications in radiation biology and the study of oxidative stress (S. Barata‐Vallejo et al., 2016).

Safety and Hazards

If inhaled, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, contaminated clothing should be removed immediately. The skin should be washed off with soap and plenty of water, and a doctor should be consulted . Following eye contact, the eyes should be rinsed with pure water for at least 15 minutes, and a doctor should be consulted . Following ingestion, the mouth should be rinsed with water. Vomiting should not be induced. Never give anything by mouth to an unconscious person. A doctor or Poison Control Center should be called immediately .

Propriétés

IUPAC Name |

2-[[2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O4S/c1-17-3-2-6(10)9(16)12-4-7(13)11-5-8(14)15/h6H,2-5,10H2,1H3,(H,11,13)(H,12,16)(H,14,15)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZWMJZSOXGOVIN-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NCC(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)NCC(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-dimethyl-3-oxo-4-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]quinoxaline-2-carboxamide](/img/structure/B88757.png)